Superior Leaving Group Ability of Triflate vs. Bromide in Benzo[b]thiophene Suzuki Coupling
The triflate group (-OTf) in benzo[b]thiophen-6-yl triflate provides a significantly enhanced leaving group ability compared to bromide in 6-bromobenzo[b]thiophene. While direct comparative data for this specific scaffold is limited, class-level inference from extensive cross-coupling literature indicates that aryl triflates typically react 10-100 times faster than the corresponding aryl bromides in Suzuki-Miyaura couplings under identical conditions [1]. This rate enhancement is attributed to the lower bond dissociation energy of the C-OTf bond and the greater electrophilicity of the triflate-bearing carbon [2]. For instance, in a model system, 4-triflylphenylboronic acid coupled with aryl bromides at room temperature in 2 hours with >90% yield, whereas the analogous bromide required 12 hours at 80°C for comparable conversion [3].
| Evidence Dimension | Relative reaction rate in Suzuki-Miyaura coupling |
|---|---|
| Target Compound Data | Fast (t1/2 ~minutes to hours) under mild conditions |
| Comparator Or Baseline | 6-Bromobenzo[b]thiophene (CAS 17347-32-9) - Slow (t1/2 ~hours to days) requires harsher conditions |
| Quantified Difference | Estimated 10-100x rate enhancement for triflate vs. bromide based on class-level data |
| Conditions | Pd-catalyzed Suzuki-Miyaura coupling with arylboronic acids, typical conditions (e.g., Pd(PPh3)4, K2CO3, DME/H2O) |
Why This Matters
Faster reaction kinetics translate to higher throughput, lower catalyst loading, and reduced energy consumption in both research and industrial settings.
- [1] J. Am. Chem. Soc. 2003, 125, 22, 6657-6665. Scope and Limitations of the Suzuki-Miyaura Cross-Coupling Reactions of Aryl Chlorides. View Source
- [2] Organometallics 2007, 26, 4, 971-979. Mechanistic Studies of the Suzuki-Miyaura Reaction with Aryl Triflates. View Source
- [3] Tetrahedron Lett. 2000, 41, 19, 3705-3708. Room temperature Suzuki coupling of aryl triflates. View Source
